3-[(2-Aminophenyl)formamido]propanamide, with the chemical formula C₁₀H₁₃N₃O₂ and CAS number 1156868-60-8, is a compound that belongs to the class of amides. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a formamide group and a propanamide structure. This compound is notable for its potential applications in medicinal chemistry and research.
3-[(2-Aminophenyl)formamido]propanamide can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amide. It falls within the broader category of pharmaceutical intermediates, making it relevant for drug development and synthesis. The compound's structure suggests it may exhibit biological activity, which warrants further investigation into its pharmacological properties .
The synthesis of 3-[(2-Aminophenyl)formamido]propanamide typically involves the reaction of 2-aminobenzamide with propanoyl chloride or a related acylating agent. The general steps include:
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions. The yield and purity of the product can be influenced by factors such as reaction time, concentration, and choice of solvent .
The molecular structure of 3-[(2-Aminophenyl)formamido]propanamide consists of:
3-[(2-Aminophenyl)formamido]propanamide can participate in various chemical reactions, including:
The stability of this compound under different pH conditions should be evaluated, as it may affect its reactivity and potential applications in biological systems .
The mechanism by which 3-[(2-Aminophenyl)formamido]propanamide exerts its effects is not fully elucidated but may involve:
Data on specific interactions with receptors or enzymes would require further experimental validation through biochemical assays .
3-[(2-Aminophenyl)formamido]propanamide has several potential scientific uses:
The exploration of nitrogen-containing heterocycles represents a cornerstone of pharmaceutical development, with approximately 70% of known therapeutics incorporating such frameworks [7]. Within this expansive chemical landscape, 3-[(2-Aminophenyl)formamido]propanamide emerges as a structurally distinctive hybrid molecule combining ortho-aminophenyl and propanamide pharmacophores. Its documented synthesis and identification (CAS# 1156868-60-8) align with medicinal chemistry’s intensified focus on multi-functional heterocyclic architectures during the early 21st century [4]. Unlike simpler heterocycles (e.g., pyridine, pyrrole) historically derived from natural sources or bone distillation products, this compound exemplifies contemporary target-oriented design strategies leveraging convergent molecular editing [7].
The molecule’s discovery intersects with broader advancements in N-acyl aniline chemistry and amino acid bioisosterism. While not itself a classical heterocycle, its 2-aminophenyl unit enables potential cyclization into benzimidazole-like systems under physiological conditions, reflecting the strategic incorporation of latent heterocyclization capacity into modern drug scaffolds [7]. This design philosophy acknowledges that heterocyclic formation in vivo can enhance target engagement—a principle observed in prodrug activation mechanisms. Research into related 2-aminophenylpropanamide derivatives gained momentum following reports of their promising bioactivity profiles, positioning 3-[(2-Aminophenyl)formamido]propanamide as an underexplored candidate warranting systematic investigation [4].
The molecular architecture of 3-[(2-Aminophenyl)formamido]propanamide integrates two pharmacologically significant domains:
Ortho-Aminophenyl Motif: This moiety provides a versatile platform for molecular interactions. The proximal amino and aryl groups enable hydrogen bonding (donor/acceptor capacity), π-π stacking with aromatic protein residues, and metal coordination. Crucially, the ortho-positioning induces conformational constraints that reduce rotational freedom, potentially enhancing binding selectivity. Structural analogs like 3-[(2-Aminophenyl)amino]propanamide (CAS# 23239-36-3) demonstrate notable anticancer activity against glioblastoma and triple-negative breast cancer cells, underscoring the therapeutic relevance of this subunit . The amino group’s susceptibility to oxidative transformations (e.g., to nitroso/nitro derivatives) or participation in Schiff base formation further enables in situ generation of bioactive species .
Propanamide Linker and Terminus: The aliphatic amide chain acts as a flexible spacer, optimizing spatial orientation between the 2-aminophenyl unit and the terminal carboxamide. This C3-linker length mirrors endogenous substrates like GABA (γ-aminobutyric acid) and facilitates membrane penetration. The terminal primary amide (–CONH₂) is a potent hydrogen-bonding motif, often enhancing solubility and binding affinity versus ester or carboxylic acid counterparts. Molecular descriptors calculated for related compounds indicate substantial hydrogen-bonding capacity (H-bond donor count = 3, acceptor count = 3) and moderate lipophilicity (XLogP3 ~0.6), suggesting favorable drug-like properties .
Table 2: Structural and Bioactivity Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features | Reported Bioactivity |
---|---|---|---|
3-[(2-Aminophenyl)amino]propanamide | C₉H₁₃N₃O | Direct amine linkage (no formyl group) | Anticancer (glioblastoma cells) |
3-[(3-Aminophenyl)formamido]propanamide | C₁₀H₁₃N₃O₂ | Meta-aminophenyl isomer | Limited data (research chemical) |
3-Amino-3-imino-2-(2-phenyldiazenyl)propanamide | C₉H₁₁N₅O | Azo-coupled guanidinium analog | Unspecified (custom synthesis) |
The fusion of these motifs creates a dual pharmacophore system: The 2-aminophenyl segment may intercalate DNA or inhibit kinases, while the propanamide terminus mimics peptide backbones, enabling protease targeting or substrate mimicry. This is exemplified in the compound’s role as a precursor to benzodiazepine-fused hybrids or its potential as a building block for peptide mimetics—applications leveraged in DNA-encoded library construction [4] .
Despite its structural promise, fundamental gaps impede the rational development of 3-[(2-Aminophenyl)formamido]propanamide:
Synthetic Methodology Limitations: Current routes lack atom economy and stereocontrol. Industrial-scale production remains unexplored, with no reports addressing catalysts for enantioselective synthesis (e.g., asymmetric aza-Michael additions) despite the relevance of chirality to bioactivity . The compound’s inherent reactivity—particularly the electrophilicity of the formamido carbonyl and nucleophilicity of the ortho-amino group—risks dimerization or polymerization under standard conditions, necessitating innovative protecting-group strategies or flow chemistry approaches .
Mechanistic and Target Elucidation Deficits: While structurally analogous compounds exhibit anticancer and antimicrobial effects, no published studies directly probe this molecule’s mechanism of action [7]. Critical unknowns include:
Redox behavior under oxidative stress conditions
Structure-Activity Relationship (SAR) Void: No systematic SAR studies explore modifications such as:
Stereochemical effects of α-substituents on the propanamide chain
Physicochemical and ADMET Profiling: Essential descriptors—including solubility, plasma protein binding, metabolic clearance, and blood-brain barrier permeability—remain unquantified. Predictive modeling is hindered by the absence of experimental LogP, pKa, or permeability data [4].
These gaps collectively constrain translational applications. Bridging them requires interdisciplinary collaboration spanning synthetic methodology (e.g., leveraging aza-Michael additions or Suzuki couplings for diversification ), advanced biophysical screening (SPR, ITC), and computational modeling to prioritize synthetic targets.
Table 3: Key Research Gaps and Proposed Approaches
Research Gap | Priority Level | Recommended Investigative Approach |
---|---|---|
Enantioselective synthesis | High | Chiral organocatalysis / Transition metal catalysis |
In vivo stability & metabolism | Medium-High | Radiolabeled tracer studies / LC-MS metabolomics |
Primary macromolecular targets | Critical | Affinity chromatography / Proteomic profiling |
Metal chelation capacity | Medium | Spectrophotometric titration / X-ray crystallography |
The strategic incorporation of heterocyclic elements—either through pre-functionalization or post-synthetic cyclization—represents a particularly promising avenue. For instance, thermal or photochemical cyclization could convert this linear molecule into quinazolinone or benzimidazole derivatives, markedly altering its electronic properties and bioactivity [7] [8]. Such transformations exemplify the latent heterocyclic potential embedded within its scaffold, positioning it as a versatile precursor in privileged structure-based drug discovery.
Alphabetical Index of Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: